1-Chloro-1-methylcyclohexane
Overview
Description
1-Chloro-1-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃Cl It is a chlorinated derivative of methylcyclohexane, characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom in the cyclohexane ring
Preparation Methods
1-Chloro-1-methylcyclohexane can be synthesized through several methods:
Hydrochlorination of 1-methylcyclohexene: This method involves the addition of hydrogen chloride to 1-methylcyclohexene.
Chlorination of 1-methylcyclohexane: This method involves the direct chlorination of 1-methylcyclohexane using chlorine gas under controlled conditions.
Chemical Reactions Analysis
1-Chloro-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Chloro-1-methylcyclohexane has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Solvent Studies: Its behavior in different solvents is studied to understand solvation effects and reaction kinetics.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-1-methylcyclohexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .
Comparison with Similar Compounds
1-Chloro-1-methylcyclohexane can be compared with other similar compounds such as:
1-Chloro-1-methylcyclopentane: Similar in structure but with a five-membered ring, it exhibits different reactivity due to ring strain and steric factors.
1-Bromo-1-methylcyclohexane: The presence of a bromine atom instead of chlorine affects its reactivity and the conditions required for its reactions.
1-Methylcyclohexanol: The hydroxyl group in place of chlorine leads to different chemical behavior, particularly in oxidation and reduction reactions.
This compound stands out due to its specific reactivity patterns and the balance between steric and electronic effects in its reactions.
Properties
IUPAC Name |
1-chloro-1-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBTPYJHQSBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239273 | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-78-2 | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC63061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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